

Pharmacological Profile of Niperotidine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Niperotidine

Cat. No.: B042182

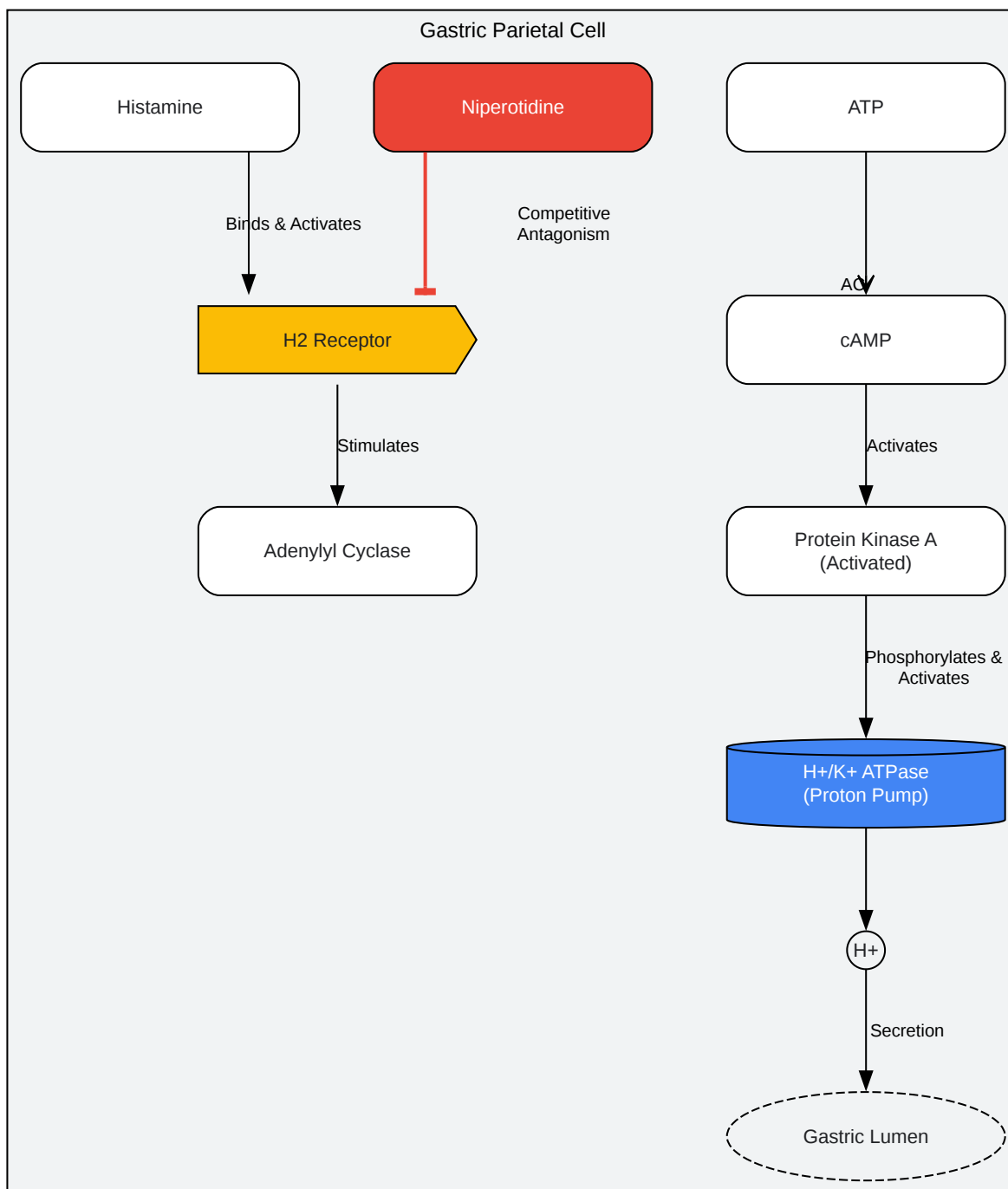
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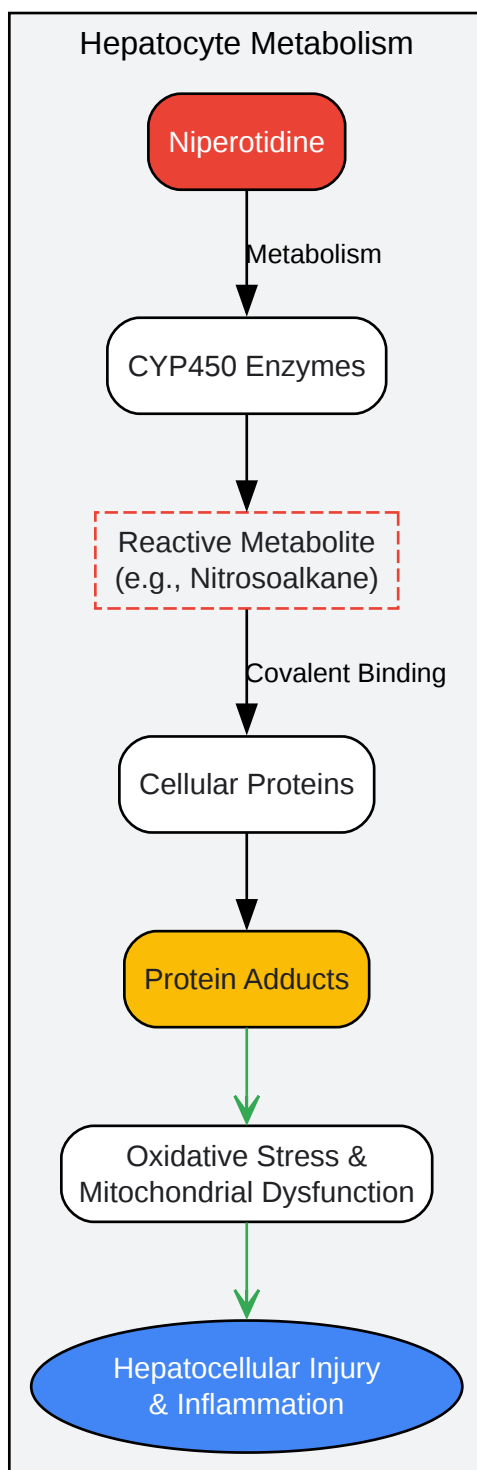
Introduction

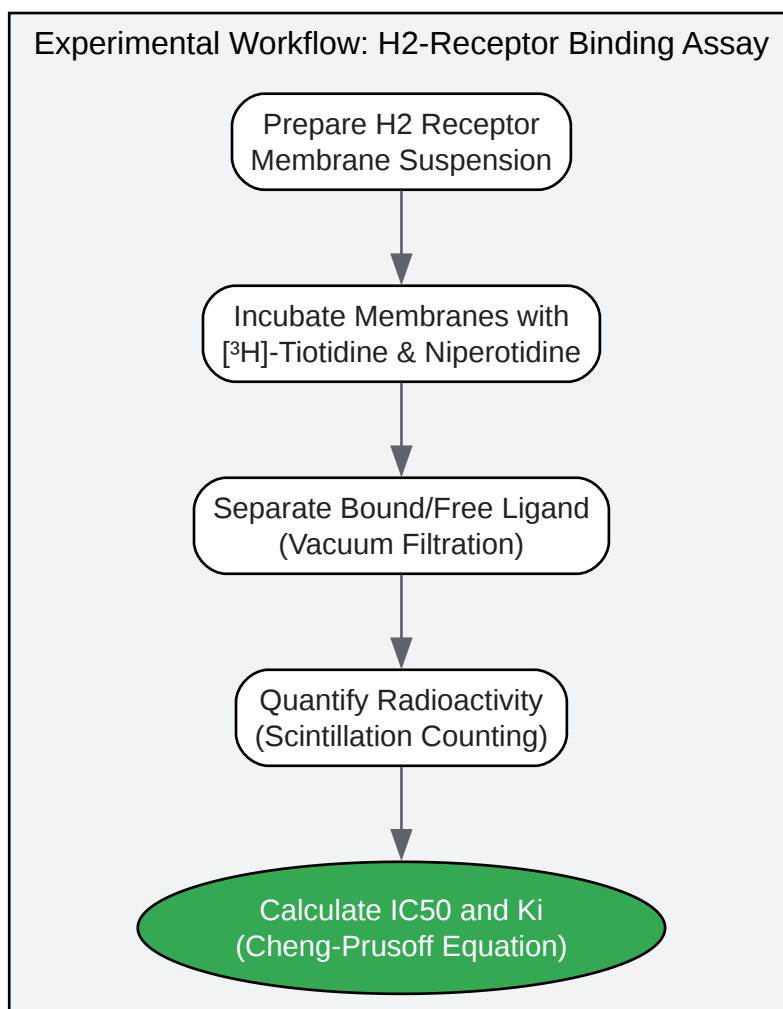
Niperotidine is a potent and selective histamine H₂-receptor antagonist that was developed for the treatment of gastric acid-related disorders, such as peptic ulcers and gastroesophageal reflux disease. As a member of the H₂-antagonist class, its primary mechanism of action involves the competitive inhibition of histamine binding to H₂ receptors on the basolateral membrane of gastric parietal cells, thereby suppressing gastric acid secretion. Despite its efficacy, **Niperotidine** was withdrawn from clinical development and the market due to concerns about its association with hepatotoxicity. This guide provides a detailed technical overview of its pharmacological profile, summarizing key data and experimental methodologies.

Mechanism of Action

Niperotidine functions as a competitive antagonist at the histamine H₂ receptor. By binding to these receptors, it blocks the stimulatory effect of endogenous histamine on gastric parietal cells. This action inhibits the production of cyclic AMP (cAMP), a key second messenger in the acid secretion pathway, ultimately leading to a reduction in both the volume and acidity of gastric juice. Its chemical structure, featuring a piperidinomethyl-phenoxypropyl moiety, confers high affinity and selectivity for the H₂ receptor over H₁ and H₃ receptors.







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- To cite this document: BenchChem. [Pharmacological Profile of Niperotidine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042182#pharmacological-profile-of-niperotidine\]](https://www.benchchem.com/product/b042182#pharmacological-profile-of-niperotidine)

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